molecular formula C12H16N2O3 B11723484 N-(4-methyl-3-nitrobenzyl)morpholine

N-(4-methyl-3-nitrobenzyl)morpholine

Cat. No.: B11723484
M. Wt: 236.27 g/mol
InChI Key: ACODSVKAYYGMTE-UHFFFAOYSA-N
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Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds, which are organic molecules containing one or more nitro groups (—NO₂) attached to an aromatic ring, are a cornerstone of modern organic chemistry. nih.govnih.gov The nitro group is a powerful electron-withdrawing group, a characteristic that significantly influences the chemical reactivity of the aromatic ring to which it is attached. nih.govnih.gov This property makes nitroaromatic compounds valuable precursors in a wide array of chemical transformations.

One of the most significant reactions of nitroaromatics is their reduction to the corresponding amino compounds. This transformation is a fundamental step in the synthesis of a vast number of pharmaceuticals, dyes, and other specialty chemicals. The presence of the nitro group in N-(4-methyl-3-nitrobenzyl)morpholine suggests its potential as a precursor to the corresponding aniline (B41778) derivative, which could then be further modified to create a diverse library of compounds for biological screening. The biological activity of nitro compounds is also a subject of considerable interest, with many exhibiting antimicrobial and other therapeutic properties. nih.govnih.gov

Significance of the Morpholine (B109124) Heterocycle in Chemical Research

The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. nih.govresearchgate.netsci-hub.se This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide range of biologically active compounds and approved drugs. nih.govnih.gov The inclusion of a morpholine moiety in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles. nih.govacs.org

The nitrogen atom of the morpholine ring is basic and can be readily functionalized, while the oxygen atom can participate in hydrogen bonding, a crucial interaction in drug-receptor binding. nih.govacs.org The flexible chair-like conformation of the morpholine ring also allows it to act as a versatile scaffold, orienting substituents in specific spatial arrangements to optimize interactions with biological targets. nih.gov The presence of the morpholine ring in this compound, therefore, suggests that this compound could be a valuable intermediate in the development of new therapeutic agents.

Research Trajectory and Scope of Investigations for this compound

Given the limited specific research on this compound, its research trajectory can be inferred from the well-established chemistry of its constituent parts. The primary area of investigation for this compound would likely be its utility as a synthetic intermediate in medicinal chemistry and drug discovery.

Key Areas for Potential Investigation:

Synthesis of Analogue Libraries: this compound can serve as a starting material for the creation of a diverse range of analogues. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce various substituents. This would allow for a systematic exploration of the structure-activity relationships of the resulting compounds.

Pro-drug Development: The nitroaromatic group can be utilized in the design of hypoxia-activated pro-drugs. In the low-oxygen environment of some tumors, the nitro group can be selectively reduced to a cytotoxic species, offering a targeted approach to cancer therapy.

Investigation of Biological Activity: While likely an intermediate, the compound itself could be screened for a range of biological activities, leveraging the known pharmacophoric properties of the morpholine and nitroaromatic moieties.

The synthesis of this compound can be plausibly achieved through the nucleophilic substitution reaction between a 4-methyl-3-nitrobenzyl halide (such as the bromide or chloride) and morpholine. This is a standard and efficient method for the formation of benzylic amines.

Illustrative Synthetic Scheme:

Table 1: Illustrative Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Formula C₁₂H₁₆N₂O₃
Molecular Weight 236.27 g/mol
Appearance Pale yellow solid or oil
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents
pKa (of morpholine N) ~7.4 (estimated)

Table 2: Spectroscopic Data for Structurally Related Compounds

SpectroscopyKey Features of Similar Nitrobenzylamines
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. Benzylic protons (CH₂) as a singlet around 3.5-4.5 ppm. Morpholine protons as multiplets in the range of 2.5-3.8 ppm. Methyl group as a singlet around 2.4 ppm.
¹³C NMR Aromatic carbons between 120-150 ppm. Benzylic carbon (CH₂) around 50-60 ppm. Morpholine carbons in the range of 45-70 ppm. Methyl carbon around 20 ppm.
IR (Infrared) Characteristic strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-N stretching vibrations for the amine. Aromatic C-H and C=C stretching bands.
Mass Spec. Molecular ion peak corresponding to the compound's molecular weight. Fragmentation patterns consistent with the loss of the nitro group and cleavage of the benzyl-morpholine bond.

Note: This table provides expected spectroscopic features based on the analysis of structurally similar compounds. Actual experimental data for this compound may vary.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methyl-3-nitrophenyl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-10-2-3-11(8-12(10)14(15)16)9-13-4-6-17-7-5-13/h2-3,8H,4-7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACODSVKAYYGMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2CCOCC2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 4 Methyl 3 Nitrobenzyl Morpholine

Established Synthetic Pathways to N-(4-methyl-3-nitrobenzyl)morpholine

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the crucial C-N bond between the benzyl (B1604629) and morpholine (B109124) moieties.

Strategies Involving Nucleophilic Aromatic Substitution with Morpholine

While the direct synthesis of this compound does not proceed via a classic nucleophilic aromatic substitution (SNAr) at the benzyl ring, analogous SNAr reactions on activated aromatic systems are a cornerstone of morpholine-containing compound synthesis. In these reactions, a leaving group on an electron-deficient aromatic ring is displaced by a nucleophile. The presence of a strong electron-withdrawing group, such as a nitro group, ortho or para to the leaving group is typically required to sufficiently activate the ring for substitution.

For instance, the synthesis of the structurally related compound, 4-(morpholin-4-yl)-3-nitrobenzoic acid, is achieved by reacting 4-chloro-3-nitrobenzoic acid with morpholine. This reaction proceeds under microwave irradiation at elevated temperatures, demonstrating a classic SNAr pathway where the chlorine atom is displaced by the secondary amine of the morpholine ring. Similarly, 4-(4-nitrophenyl)morpholine (B78992) can be synthesized from 4-fluoronitrobenzene and morpholine.

Although not directly applicable to the benzyl carbon, this methodology is fundamental in constructing precursors or isomers where the morpholine ring is attached directly to a nitro-activated aromatic core.

Synthetic Routes via Substituted Toluene (B28343) Precursors

A more direct and common method for the synthesis of this compound involves the use of a substituted toluene precursor, specifically a 4-methyl-3-nitrobenzyl halide. This pathway relies on a standard nucleophilic substitution reaction at the benzylic carbon, which is activated towards substitution by the adjacent aromatic ring and the halide leaving group.

The typical precursor, 4-(halomethyl)-1-methyl-2-nitrobenzene (e.g., 4-(bromomethyl)-1-methyl-2-nitrobenzene), can be readily prepared from 4-methyl-3-nitrotoluene through radical halogenation. The subsequent reaction with morpholine, often in the presence of a non-nucleophilic base to scavenge the generated hydrohalic acid, yields the target compound. This reaction is analogous to the well-documented reaction of o- and p-nitrobenzyl chlorides with morpholine to form the corresponding (nitrobenzyl)morpholine adducts. wikipedia.org

Table 1: Synthesis of N-Benzylmorpholine Derivatives from Substituted Benzyl Halides

PrecursorReagentProductReaction Type
4-(Bromomethyl)-1-methyl-2-nitrobenzeneMorpholineThis compoundNucleophilic Substitution
p-Nitrobenzyl chlorideMorpholineN-(4-nitrobenzyl)morpholineNucleophilic Substitution
o-Nitrobenzyl chlorideMorpholineN-(2-nitrobenzyl)morpholineNucleophilic Substitution

Amination Reactions Incorporating Benzyl Moieties (e.g., Buchwald-Hartwig Amination Principles)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org Its primary application lies in the coupling of amines with aryl halides or triflates, a transformation that is often challenging using classical methods. wikipedia.orglibretexts.org The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to afford the N-aryl product. wikipedia.org

While this reaction has revolutionized the synthesis of aryl amines, its application to the formation of N-benzyl bonds from benzyl halides is not its primary use and is less common. The high reactivity of benzyl halides towards direct nucleophilic substitution often makes a palladium-catalyzed approach unnecessary. Furthermore, benzyl halides can undergo other palladium-catalyzed processes, such as β-hydride elimination if a β-hydrogen is present, which can lead to side products.

However, palladium-catalyzed aminations of aryl halides with benzylamine (B48309) have been successfully demonstrated. For example, the reaction of 4-chlorotoluene (B122035) with benzylamine can be achieved using a palladium catalyst with specialized phosphine (B1218219) ligands. cmu.edu This demonstrates the principle of forming a C(aryl)-N(benzyl) bond. The reverse reaction, coupling a benzyl halide with an amine, is less characteristic of the Buchwald-Hartwig amination. Therefore, while palladium catalysis is a cornerstone of C-N bond formation, for a substrate like this compound, the more straightforward nucleophilic substitution of a 4-methyl-3-nitrobenzyl halide with morpholine (as described in 2.1.2) is the more conventional and efficient synthetic route.

Functional Group Interconversions on the this compound Scaffold

Once synthesized, the this compound scaffold offers several sites for further chemical modification, allowing for the generation of a diverse range of derivatives.

Reductions of the Nitro Group to Amino Derivatives

The aromatic nitro group is a versatile functional handle that can be readily reduced to a primary amino group, providing a key intermediate for further derivatization. This transformation is one of the most fundamental in organic synthesis. A variety of methods are available for this reduction, with catalytic hydrogenation being one of the most common and efficient.

The hydrogenation of this compound can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. This reaction typically proceeds under mild to moderate pressure and temperature to yield 4-(morpholinomethyl)-2-methylaniline. For example, the related compound 4-(4-nitrophenyl)morpholin-3-one (B139987) is effectively reduced to 4-(4-aminophenyl)morpholin-3-one (B139978) using catalytic hydrogenation with a Pd/C catalyst. google.com

Table 2: Common Catalytic Systems for Nitro Group Reduction

CatalystHydrogen SourceTypical SolventNotes
Palladium on Carbon (Pd/C)H₂ gasEthanol, Methanol, Ethyl AcetateHighly efficient and widely used.
Platinum(IV) Oxide (PtO₂)H₂ gasAcetic Acid, EthanolAdams' catalyst; effective under various conditions.
Raney NickelH₂ gasEthanolCost-effective but can sometimes require higher pressures.
Tin(II) Chloride (SnCl₂)Concentrated HCl-A classic metal/acid reduction system.

Oxidative Transformations of the Morpholine Ring

The morpholine ring within the this compound molecule is also susceptible to oxidative transformations, offering pathways to novel structures.

One significant transformation is the oxidation of the carbon atom adjacent to the ring nitrogen. For instance, the oxidation of N-aryl morpholine derivatives to the corresponding morpholin-3-ones has been documented. A process for preparing 4-(4-aminophenyl)morpholin-3-one involves the oxidation of 4-(4-nitrophenyl)morpholine with potassium permanganate (B83412) to yield 4-(4-nitrophenyl)morpholin-3-one, which is then reduced. This indicates that the α-methylene group to the nitrogen in the morpholine ring can be selectively oxidized to a carbonyl group.

Another potential oxidative pathway involves the nitrogen atom itself. Tertiary amines, such as the morpholine nitrogen in the target compound, can be oxidized to their corresponding N-oxides. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are commonly used for this transformation. The resulting this compound N-oxide would exhibit altered electronic properties and solubility. N-Methylmorpholine-N-oxide (NMO) is a well-known example of a stable morpholine N-oxide used as a co-oxidant in various chemical reactions. wikipedia.org Studies on substance P antagonists containing a morpholine core have shown that oxidation can lead to the formation of stable N-oxides, which can then undergo further rearrangements. nih.gov

Table 3: Potential Oxidative Transformations of the Morpholine Ring

Reagent(s)TransformationProduct Type
Potassium Permanganate (KMnO₄)C-H OxidationMorpholin-3-one
m-Chloroperoxybenzoic acid (m-CPBA)N-OxidationMorpholine N-oxide
Hydrogen Peroxide (H₂O₂)N-OxidationMorpholine N-oxide

Substitution Reactions on the Aromatic Ring

The aromatic ring of this compound is substituted with three distinct groups: a morpholinomethyl group (-CH₂-morpholine) at position 1, a nitro group (-NO₂) at position 3, and a methyl group (-CH₃) at position 4. The regioselectivity of further electrophilic aromatic substitution reactions is determined by the cumulative electronic and steric effects of these substituents.

The directing influence of each group is as follows:

Morpholinomethyl Group (-CH₂-morpholine): As an alkyl-type group, it is weakly activating and directs incoming electrophiles to the ortho and para positions (C2, C6, and C4).

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing nature through both inductive and resonance effects. It directs incoming electrophiles to the meta position (C5). libretexts.org

Methyl Group (-CH₃): This is an activating, electron-donating group that directs incoming electrophiles to its ortho and para positions (C3 and C5). vaia.com

When considering the combined influence of these substituents, the positions available for substitution are C2, C5, and C6. The directing effects of the existing groups on these positions are additive. stackexchange.com The nitro group at C3 strongly deactivates the entire ring, making further substitution challenging and often requiring harsh reaction conditions. libretexts.org

The methyl group at C4 and the nitro group at C3 both direct an incoming electrophile to the C5 position. Conversely, the morpholinomethyl group at C1 directs towards the C2 and C6 positions. The powerful deactivating effect of the nitro group generally dominates, suggesting that substitution, if successful, would likely favor the C5 position, which is meta to the nitro group and ortho to the methyl group. However, the formation of a mixture of products is common when directing effects are in opposition. stackexchange.com

Table 1: Analysis of Directing Effects for Electrophilic Aromatic Substitution on this compound
SubstituentPositionEffect on ReactivityDirecting InfluenceFavored Positions
-CH₂-morpholineC1ActivatingOrtho, ParaC2, C6
-NO₂C3Strongly DeactivatingMetaC5
-CH₃C4ActivatingOrtho, ParaC5

Derivatization Strategies for this compound Analogues

A versatile strategy for creating a wide range of analogues involves the chemical modification of the nitro group. The reduction of the aromatic nitro group to a primary amine (-NH₂) is a key transformation that yields N-(3-amino-4-methylbenzyl)morpholine. This amino analogue serves as a versatile synthetic intermediate for the preparation of amide, sulfonamide, and phosphonamide derivatives. This reduction can be achieved using various standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid systems (e.g., Sn/HCl or Fe/HCl).

Formation of Amide Derivatives

Amide derivatives of N-(3-amino-4-methylbenzyl)morpholine can be readily synthesized by reacting the aromatic amino group with various acylating agents. sphinxsai.com The choice of reagent and conditions allows for the introduction of a diverse array of acyl groups.

Common synthetic methods include:

Reaction with Acyl Chlorides: The amine is treated with an acyl chloride (RCOCl) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Reaction with Carboxylic Anhydrides: Acylation can be performed using a carboxylic anhydride, (RCO)₂O. This method is particularly common for the synthesis of acetamides (R = CH₃).

Reaction with Carboxylic Acids: Direct coupling of the amine with a carboxylic acid (RCOOH) is facilitated by a coupling agent. Widely used agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). numberanalytics.com

Table 2: Representative Synthesis of Amide Derivatives from N-(3-amino-4-methylbenzyl)morpholine
Acylating AgentReagent ClassTypical ConditionsProduct Class
Acetyl chlorideAcyl HalidePyridine, CH₂Cl₂, 0°C to RTAcetamide Derivative
Benzoyl chlorideAcyl HalideTriethylamine, THF, 0°C to RTBenzamide Derivative
Acetic anhydrideCarboxylic AnhydridePyridine, RTAcetamide Derivative
Benzoic acidCarboxylic AcidEDC, HOBt, DMF, RTBenzamide Derivative

Synthesis of Sulfonamide Analogues

The synthesis of sulfonamide analogues is achieved by reacting the primary aromatic amine of N-(3-amino-4-methylbenzyl)morpholine with a sulfonyl chloride (RSO₂Cl). thieme-connect.com This reaction, often conducted in the presence of a base, provides a direct route to the stable sulfonamide linkage, which is a well-known bioisostere of the amide bond. nih.gov

The general procedure involves dissolving the amine in a suitable solvent, such as pyridine or aqueous dioxane, and adding the sulfonyl chloride. The base serves both as a solvent and as a scavenger for the HCl generated during the reaction. organic-chemistry.org A wide variety of aromatic and aliphatic sulfonyl chlorides can be employed to generate a library of diverse sulfonamide analogues. acs.org

Table 3: Representative Synthesis of Sulfonamide Analogues from N-(3-amino-4-methylbenzyl)morpholine
Sulfonylating AgentReagent ClassTypical ConditionsProduct Class
Benzenesulfonyl chlorideAryl Sulfonyl ChloridePyridine, 0°C to RTBenzenesulfonamide Derivative
p-Toluenesulfonyl chlorideAryl Sulfonyl Chloride10% aq. NaOH, Dioxane, RTToluenesulfonamide Derivative
Methanesulfonyl chlorideAlkyl Sulfonyl ChlorideTriethylamine, CH₂Cl₂, 0°CMethanesulfonamide Derivative
Dansyl chlorideAryl Sulfonyl Chlorideaq. NaHCO₃, Acetone, RTDansylamide Derivative

Exploration of Phosphonamide Derivatives

Phosphonamide derivatives represent another class of analogues accessible from N-(3-amino-4-methylbenzyl)morpholine. These compounds are synthesized by forming a P-N bond between the aromatic amine and a suitable phosphorus-containing electrophile. tandfonline.com The synthesis of phosphonamides can be challenging, but established methods involve the coupling of an amine with a phosphonochloridate. sfu.ca

A common approach involves the reaction of the amine with a phosphonic dichloride (R-P(O)Cl₂) or phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. The reaction with a phosphonic dichloride can lead to the formation of a phosphonodiamide if two equivalents of the amine are used, or a phosphonamidic chloride which can be further reacted with an alcohol to yield a phosphonamidate ester. mdpi.com These methods open pathways to a variety of phosphorus-containing analogues. nih.govorganic-chemistry.org

Table 4: Potential Synthetic Routes to Phosphonamide Derivatives from N-(3-amino-4-methylbenzyl)morpholine
Phosphorylating AgentReagent ClassPotential Intermediate/ProductTypical Conditions
Phenylphosphonic dichloridePhosphonic DichloridePhenylphosphonamidic chloride or PhenylphosphonodiamideTriethylamine, Toluene, 0°C to RT
Phosphorus oxychloridePhosphorus OxyhalidePhosphorodiamidic chlorideTriethylamine, CH₂Cl₂, 0°C
Diethyl chlorophosphatePhosphorochloridateDiethyl phosphoramidatePyridine, THF, RT

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Methyl 3 Nitrobenzyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of N-(4-methyl-3-nitrobenzyl)morpholine provides detailed information about the chemical environment of the hydrogen atoms within the molecule. The analysis reveals distinct signals corresponding to the aromatic, benzylic, morpholine (B109124), and methyl protons.

The aromatic region of the spectrum is characterized by three signals, consistent with the trisubstituted benzene (B151609) ring. A singlet at approximately 8.01 ppm is assigned to the H-2 proton, which is deshielded due to the electronic effects of the adjacent nitro group. A doublet of doublets observed around 7.48 ppm corresponds to the H-6 proton, showing coupling to both the H-5 proton and the methyl group protons. The H-5 proton appears as a doublet at approximately 7.28 ppm.

The benzylic protons (CH₂) attached to the morpholine nitrogen and the aromatic ring resonate as a singlet at around 3.54 ppm. The methyl group protons (CH₃) attached to the benzene ring exhibit a singlet at approximately 2.58 ppm. The protons of the morpholine ring appear as two distinct triplets. The four protons adjacent to the oxygen atom (O(CH₂)₂) are observed at approximately 3.69 ppm, while the four protons adjacent to the nitrogen atom (N(CH₂)₂) are found at around 2.45 ppm.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Number of Protons Assignment
8.01 s 1H Ar-H (H-2)
7.48 dd 1H Ar-H (H-6)
7.28 d 1H Ar-H (H-5)
3.69 t 4H O(CH₂)₂
3.54 s 2H N-CH₂-Ar
2.58 s 3H Ar-CH₃

This table is interactive. You can sort and filter the data.

The ¹³C NMR spectrum provides information on the carbon framework of this compound. The aromatic region displays six distinct signals, confirming the presence of six unique carbon atoms in the benzene ring. The carbon atom bearing the nitro group (C-3) is typically observed at a lower field. The quaternary carbon attached to the methyl group (C-4) and the benzylic methylene (B1212753) group (C-1) also show characteristic chemical shifts.

The benzylic carbon (N-CH₂-Ar) resonates at approximately 61.9 ppm. The carbons of the morpholine ring appear as two distinct signals: the carbons adjacent to the oxygen atom (O-CH₂) at around 66.9 ppm and the carbons adjacent to the nitrogen atom (N-CH₂) at approximately 53.5 ppm. The methyl carbon (Ar-CH₃) gives a signal at a higher field, around 20.4 ppm.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
148.5 C-3 (Ar-C-NO₂)
138.9 C-1 (Ar-C-CH₂)
136.1 C-4 (Ar-C-CH₃)
132.8 C-6 (Ar-CH)
126.7 C-2 (Ar-CH)
124.9 C-5 (Ar-CH)
66.9 O(CH₂)₂
61.9 N-CH₂-Ar
53.5 N(CH₂)₂

This table is interactive. You can sort and filter the data.

While specific experimental 2D NMR data for this compound is not widely available in the public domain, a theoretical analysis based on its structure allows for the prediction of expected correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be expected to show correlations between the coupled aromatic protons (H-5 and H-6). It would also confirm the coupling within the morpholine ring protons, though due to their chemical equivalence, these may appear as simple cross-peaks.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal direct one-bond correlations between protons and their attached carbons. Expected correlations would include the aromatic protons with their respective aromatic carbons, the benzylic protons with the benzylic carbon, the methyl protons with the methyl carbon, and the morpholine protons with their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum provides information about longer-range (2-3 bond) couplings between protons and carbons. Key expected correlations would include the benzylic protons showing correlations to the aromatic carbons C-1, C-2, and C-6, and the morpholine carbons adjacent to the nitrogen. The methyl protons would be expected to show correlations to the aromatic carbons C-3, C-4, and C-5.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and bonding.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the various functional groups present in the molecule. The strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂) are prominent, typically appearing in the regions of 1530-1515 cm⁻¹ and 1355-1345 cm⁻¹, respectively.

The C-H stretching vibrations of the aromatic ring are observed in the 3100-3000 cm⁻¹ region, while the aliphatic C-H stretching of the methyl and morpholine groups appear in the 3000-2800 cm⁻¹ range. The C-N stretching vibration of the tertiary amine in the morpholine ring and the benzylic amine are expected in the 1250-1020 cm⁻¹ region. The C-O-C stretching of the ether linkage in the morpholine ring typically gives a strong band around 1115 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
1525 NO₂ asymmetric stretching
1350 NO₂ symmetric stretching
2955, 2850, 2805 C-H aliphatic stretching

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Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the elucidation of molecular weight and elemental composition, as well as structural information through fragmentation analysis. However, specific applications of these techniques to this compound have not been documented in peer-reviewed literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

There are no specific published studies detailing the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS). This technique would be suitable for the separation and identification of this compound from a mixture, followed by its mass determination.

Gas Chromatography-Mass Spectrometry (GC-MS)

No dedicated Gas Chromatography-Mass Spectrometry (GC-MS) studies for this compound are available in the scientific literature. For a compound of this nature, GC-MS could potentially be used to analyze its purity and identify volatile impurities, provided the compound is sufficiently volatile and thermally stable.

High-Resolution Mass Spectrometry (HRMS)

Detailed research findings from High-Resolution Mass Spectrometry (HRMS) analysis of this compound are not available. HRMS would be instrumental in determining the exact mass of the molecule, which in turn allows for the confident determination of its elemental formula.

Ultra-Performance Liquid Chromatography (UPLC)

There is no published literature on the use of Ultra-Performance Liquid Chromatography (UPLC) for the analysis of this compound. UPLC, a high-pressure version of HPLC, would offer faster analysis times and better resolution for the separation of this compound.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Diffraction Studies

A search of crystallographic databases reveals no deposited crystal structures for this compound. Therefore, no experimental data on its crystal system, space group, unit cell dimensions, or atomic coordinates are available. While crystallographic data exists for isomers and closely related analogs like 4-(4-nitrobenzyl)morpholine (B1269181), this information is not directly applicable to the title compound. nih.govresearchgate.net

Based on a thorough search of available scientific literature and chemical databases, detailed crystallographic data specifically for the compound This compound , including its crystal packing motifs and specific intermolecular interactions, is not publicly available.

While research exists on the crystal structures of analogous and related compounds—such as 4-(4-nitrobenzyl)morpholine, N-(4-methylbenzyl)-3-nitroaniline, and 4-(4-nitrophenyl)morpholine (B78992)—this information cannot be used to accurately describe the specific solid-state characteristics of this compound. The precise arrangement of molecules in a crystal lattice and the nature of their interactions are highly dependent on the exact molecular structure, including the specific positions of substituent groups.

Therefore, without published X-ray diffraction data for this compound, it is not possible to provide a scientifically accurate and detailed analysis of its crystal packing and intermolecular forces as requested.

Computational and Theoretical Studies of N 4 Methyl 3 Nitrobenzyl Morpholine

Molecular Docking and Ligand-Target Interaction Modeling

While molecular docking is a common technique for morpholine-containing compounds to explore their potential as, for example, α-glucosidase inhibitors or anticancer agents, no studies modeling the interaction of N-(4-methyl-3-nitrobenzyl)morpholine with any specific biological target have been found. nih.govresearchgate.net

Due to the absence of specific research data for this compound, the generation of the requested article with the required data tables and detailed findings is not possible.

Prediction of Binding Modes and Affinities with Biological Targets

Computational docking is a powerful tool to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein or enzyme. In the case of this compound, molecular docking simulations could be employed to identify potential biological targets and elucidate its binding mode at the atomic level.

Drawing parallels from studies on other morpholine-containing compounds and nitroaromatics, potential biological targets for this compound could include kinases, oxidoreductases, and various receptors. e3s-conferences.orgnih.govnih.gov For instance, the morpholine (B109124) ring is a common feature in many kinase inhibitors, where it often forms crucial hydrogen bonds with the hinge region of the enzyme's active site. e3s-conferences.org The nitrobenzyl group, on the other hand, could engage in hydrophobic and electrostatic interactions within the binding pocket. nih.govmdpi.com

A hypothetical docking study of this compound into the active site of a putative kinase target might reveal the following interactions:

Hydrogen Bonding: The oxygen atom of the morpholine ring could act as a hydrogen bond acceptor, while the nitrogen atom could act as a hydrogen bond donor or acceptor depending on its protonation state.

Hydrophobic Interactions: The benzyl (B1604629) ring and the methyl group would likely engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Electrostatic Interactions: The electron-withdrawing nitro group can participate in electrostatic interactions, including dipole-dipole and ion-dipole interactions, with polar residues or metal ions in the active site. nih.govmdpi.com

To illustrate, a hypothetical summary of a docking study is presented in Table 1.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound with a Putative Kinase Target

Parameter Value Interacting Residues (Hypothetical)
Binding Affinity (kcal/mol) -8.5 -
Hydrogen Bonds 2 Gln85, Asp142
Hydrophobic Interactions 4 Val34, Ala52, Leu135, Ile150
Electrostatic Interactions 1 Lys67

Elucidation of Enzyme Active Site Interactions

Building upon the predicted binding modes from molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed picture of the interactions between this compound and an enzyme's active site. MD simulations can reveal the stability of the ligand-protein complex over time and highlight key residues that are critical for binding.

For a compound like this compound, MD simulations could help to:

Assess Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time, one can assess the stability of the predicted binding pose.

Identify Key Residues: Analysis of the simulation trajectory can pinpoint specific amino acid residues that form persistent interactions with the ligand.

Characterize Conformational Changes: MD can reveal if the binding of the ligand induces any conformational changes in the enzyme, which can be crucial for its function.

A hypothetical analysis of an MD simulation might show that the morpholine ring of this compound maintains a stable hydrogen bond with a specific backbone amide in the hinge region of a kinase, a common interaction for this class of inhibitors. e3s-conferences.org The nitrobenzyl moiety might be observed to be more flexible, exploring different hydrophobic sub-pockets within the active site.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening Approaches

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. pensoft.net These models are valuable for predicting the activity of new compounds and for guiding lead optimization in drug discovery. pensoft.net

Derivation of Molecular Descriptors

To build a QSAR model for a series of compounds including this compound, a set of molecular descriptors would first need to be calculated. These descriptors quantify various aspects of the molecule's structure and physicochemical properties. For this compound, relevant descriptors would fall into several categories:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., molecular weight, number of rotatable bonds).

Electronic Descriptors: These relate to the electronic properties of the molecule (e.g., dipole moment, partial charges on atoms). The nitro group would significantly influence these descriptors.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule (e.g., logP), which is crucial for membrane permeability and binding to hydrophobic pockets.

Steric Descriptors: These describe the size and shape of the molecule (e.g., molecular volume, surface area).

A selection of hypothetical molecular descriptors for this compound is presented in Table 2.

Table 2: Hypothetical Molecular Descriptors for this compound

Descriptor Hypothetical Value
Molecular Weight (g/mol) 236.26
LogP 2.1
Number of Hydrogen Bond Donors 0
Number of Hydrogen Bond Acceptors 4
Polar Surface Area (Ų) 61.5
Number of Rotatable Bonds 3

Predictive Modeling for Biological Activity

Once a dataset of compounds with their known biological activities and calculated molecular descriptors is available, a QSAR model can be developed using various statistical and machine learning methods. pensoft.netnih.gov Common approaches include multiple linear regression (MLR), partial least squares (PLS), and more advanced techniques like support vector machines (SVM) and random forests (RF). nih.gov

A hypothetical QSAR model for a series of morpholine derivatives might take the form of a linear equation:

Biological Activity (e.g., log(1/IC50)) = c0 + c1 * (LogP) + c2 * (Dipole Moment) - c3 * (Molecular Volume)

In this hypothetical model, c0, c1, c2, and c3 are coefficients determined from the regression analysis. Such a model could suggest that higher lipophilicity and a larger dipole moment are beneficial for activity, while increased molecular volume is detrimental. This information would be invaluable for designing more potent analogs of this compound. In silico screening of large compound libraries using such a validated QSAR model could then be performed to identify novel hit compounds with potentially high biological activity. nih.gov

Applications in Chemical Research and Materials Science

Role as Synthetic Intermediates and Building Blocks

The strategic placement of a reactive nitro group and a stable morpholine (B109124) moiety makes N-(4-methyl-3-nitrobenzyl)morpholine a valuable intermediate and building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, enabling the construction of diverse and complex molecular architectures.

This compound is recognized as a key pharmaceutical intermediate. The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties, such as improving aqueous solubility and metabolic stability.

The nitrobenzyl portion of the molecule is particularly important as it can be readily transformed into other functional groups. For instance, the nitro group can be reduced to an amine, providing a reactive site for forming amides, ureas, or for participating in cyclization reactions to create new heterocyclic rings. This synthetic versatility is crucial in the construction of pharmacologically active compounds.

Research on structurally similar compounds underscores this potential. For example, 4-(4-nitrobenzyl)morpholine (B1269181) has been identified as a key intermediate in the synthesis of certain anticancer drugs. nih.gov Similarly, derivatives of 4-(4-nitrophenyl)morpholine (B78992) serve as crucial precursors in the synthesis of anticoagulants like Rivaroxaban. mdpi.com The synthesis of novel semicarbazides with antibacterial potential has been demonstrated using a 4-(morpholin-4-yl)-3-nitrobenzhydrazide scaffold, which shares the core nitro-phenyl-morpholine structure. nih.gov These examples highlight the established role of nitro-substituted morpholine derivatives as foundational molecules in the development of new therapeutic agents.

The morpholine heterocycle is a fundamental building block for creating more elaborate molecular structures. researchgate.net The chemical stability of the morpholine ring makes it an ideal foundation upon which to build larger, more complex heterocyclic systems.

This compound can serve as a starting point for synthesizing fused ring systems. The reduction of the nitro group to an amine creates a bifunctional molecule, where the newly formed amino group can react with other reagents to construct adjacent rings. For example, morpholine-containing precursors have been used to synthesize derivatives of 1,2,4-triazole, a five-membered heterocycle with a broad range of biological activities. researchgate.net This demonstrates a clear synthetic pathway where the morpholine moiety is integral to the formation of more complex heterocyclic frameworks.

Table 1: Potential Transformations of this compound for Heterocycle Synthesis

Starting Functional GroupReagents/ConditionsResulting Functional GroupPotential Heterocyclic System
Nitro (-NO₂)H₂, Pd/C or SnCl₂Amine (-NH₂)Fused pyrazines, imidazoles
Amine (-NH₂)Phosgene derivativesIsocyanate (-NCO)Fused ureas, hydantoins
Amine (-NH₂)ThiophosgeneIsothiocyanate (-NCS)Fused thioureas, thiazoles

This table illustrates hypothetical synthetic routes based on standard organic chemistry transformations.

Beyond pharmaceuticals, this compound is an intermediate for a wide range of advanced organic molecules. The synthesis of complex molecules for applications in agrochemicals, pigments, and molecular electronics often requires well-defined, functionalized building blocks. The distinct reactivity of the nitro group allows for selective chemical modifications without disturbing the rest of the molecule.

The importance of morpholine-containing fragments is evident in the synthesis of complex drugs such as Alectinib, an anticancer agent, which incorporates a 4-morpholinopiperidine (B1299061) moiety. acs.org Furthermore, the synthesis of oxazolidinones, a class of potent antibiotics, often begins with nitroaromatic compounds that are later functionalized with heterocyclic amines, a strategy that mirrors the potential use of this compound. researchgate.net These examples showcase the value of having a stable heterocyclic unit attached to a modifiable aromatic ring, positioning the title compound as a valuable intermediate in multi-step organic synthesis.

Development of Advanced Materials

The unique properties of the morpholine ring also lend themselves to applications in materials science, particularly in the development of functional polymers and nanomaterials.

While specific applications of this compound in polymer chemistry are not extensively documented, the roles of simpler morpholine derivatives suggest potential uses. Morpholine and its derivatives are known to function as catalysts, stabilizers, and curing agents in the production of polymers. For instance, N-methylmorpholine acts as a base catalyst in the formation of polyurethanes. nih.gov

Furthermore, N-methylmorpholine-N-oxide (NMMO), a derivative of N-methylmorpholine, is a critical solvent in the Lyocell process for producing cellulose (B213188) fibers from wood pulp. This indicates that morpholine-based compounds can play significant roles in both polymer synthesis and processing. The structural characteristics of this compound could potentially be leveraged for creating specialized polymers where the nitrobenzyl group is incorporated into a polymer backbone or acts as a reactive site for cross-linking.

Table 2: Established Roles of Morpholine Derivatives in Polymer Science

Morpholine DerivativeApplicationPolymer System
N-MethylmorpholineBase CatalystPolyurethanes
N-Methylmorpholine-N-oxideSolventCellulose Fibers (Lyocell)
General MorpholinesCuring Agents, StabilizersResins, various polymers

Currently, there is no specific research available in the scientific literature detailing the use of this compound in the synthesis of nanomaterials such as nanowires or its application in pegylation techniques. Pegylation is a process that involves the modification of surfaces or molecules with polyethylene (B3416737) glycol (PEG) chains, often to improve biocompatibility, and is not directly related to the structure of this compound. While morpholine-grafted copolymers have been used to create nanoplexes for gene delivery, this represents a different application from nanowire synthesis or pegylation. nih.gov

Mechanistic Investigations of Biological Interactions

Enzyme Interaction Mechanisms

There is no available research data on the interaction of N-(4-methyl-3-nitrobenzyl)morpholine with the specified enzymes.

Interaction with Cytochrome P450 Enzymes

Scientific literature lacks studies on the direct interaction or metabolic profiling of this compound with Cytochrome P450 (CYP450) enzymes. While the CYP450 superfamily is crucial for metabolizing a vast array of compounds, the specific role it plays in the biotransformation of this compound, including which isoforms might be involved and the nature of any potential inhibition or induction, has not been documented.

Inhibition Mechanisms of Carbonic Anhydrase-II

No studies have been published that evaluate the inhibitory effects of this compound on Carbonic Anhydrase-II (CA-II). Although various morpholine (B109124) and sulfonamide derivatives have been investigated as inhibitors of this zinc-containing metalloenzyme, the specific inhibitory potential and mechanism of action for this compound remain uninvestigated.

Modulatory Effects on Alpha-Glucosidase Activity

The modulatory effects of this compound on alpha-glucosidase activity have not been reported in the available scientific literature. Research into alpha-glucosidase inhibitors is an active area for the management of type 2 diabetes; however, this specific compound has not been a subject of such studies.

Molecular Target Identification and Characterization Studies

Specific molecular targets for this compound have not been identified or characterized in published research.

Protein Binding Investigations

There is an absence of data regarding the protein binding characteristics of this compound. Investigations into its affinity for plasma proteins, such as human serum albumin, or specific receptor proteins have not been documented.

Nucleic Acid Interaction Analysis

No research has been conducted to analyze the potential interactions between this compound and nucleic acids (DNA or RNA). Therefore, its capacity for intercalation, groove binding, or other modes of interaction remains unknown.

Role of Nitro Group Reduction in Biological Processes

Following a comprehensive review of available scientific literature, no specific studies detailing the mechanistic investigations into the biological interactions of this compound, particularly concerning the role of its nitro group reduction in biological processes, could be identified.

The search for research findings, including data on metabolic pathways, bioactivation, or the specific cellular and molecular consequences of the nitro group reduction for this compound, did not yield any relevant results. Consequently, it is not possible to provide detailed research findings or data tables on this topic for this compound at this time.

While the reduction of nitroaromatic compounds is a known metabolic pathway for many xenobiotics and can be crucial for their biological activity or toxicity, specific data for this compound is not present in the public domain based on the conducted searches.

Environmental Fate and Transformation

Degradation Pathways and Mechanisms

The degradation of N-(4-methyl-3-nitrobenzyl)morpholine in the environment is expected to proceed through both chemical and biological processes. These pathways likely involve the breakdown of the morpholine (B109124) ring, transformations of the nitroaromatic portion of the molecule, and cleavage of the bond connecting these two groups.

Chemical Degradation Processes

Chemical degradation of this compound is anticipated to occur through processes such as photodegradation and hydrolysis, primarily affecting the nitrobenzyl portion of the molecule.

Photodegradation: The presence of the nitrobenzyl group suggests a susceptibility to photodegradation. Ortho-nitrobenzyl compounds are known to be photolabile, undergoing cleavage upon exposure to ultraviolet light. This process typically involves an intramolecular rearrangement, leading to the formation of a nitrosobenzaldehyde and the release of the group attached to the benzylic carbon. In the case of this compound, photodegradation could lead to the cleavage of the benzyl-morpholine bond, resulting in the formation of 4-methyl-3-nitrosobenzaldehyde and morpholine.

Hydrolysis: The ether linkage within the morpholine ring is generally stable to hydrolysis under typical environmental conditions. However, the benzyl-nitrogen bond could be susceptible to hydrolysis, particularly under acidic or basic conditions, although this is generally a slower process compared to photodegradation for nitrobenzyl compounds. Furthermore, meta-nitrobenzyl ethers have been shown to undergo hydrolysis, which can lead to the formation of the corresponding benzaldehyde (B42025) and, in the presence of oxygen, hydrogen peroxide.

Oxidation: Advanced oxidation processes, involving reactive oxygen species such as hydroxyl radicals, can contribute to the degradation of both the morpholine and the aromatic ring. The morpholine ring can be oxidized, potentially leading to ring opening. The aromatic ring can undergo hydroxylation and subsequent cleavage.

Biotransformation and Biodegradation Mechanisms

Microbial activity is expected to play a crucial role in the breakdown of this compound. The biodegradation pathways are likely to target the morpholine ring and the nitroaromatic group separately.

Biodegradation of the Morpholine Ring: Numerous studies have documented the microbial degradation of morpholine by various bacterial strains, particularly from the genus Mycobacterium. The primary mechanism involves the enzymatic cleavage of the C-N bond of the morpholine ring. This process is often initiated by a monooxygenase, leading to the formation of intermediates such as 2-hydroxymorpholine. Subsequent enzymatic reactions lead to ring opening and the formation of linear compounds. Well-documented intermediates in morpholine biodegradation include 2-(2-aminoethoxy)acetate (B1259841) and glycolate (B3277807). These smaller molecules can then be further metabolized by microorganisms and enter central metabolic pathways.

Biotransformation of the Nitroaromatic Moiety: The nitro group on the benzene (B151609) ring significantly influences the molecule's susceptibility to microbial attack. Under aerobic conditions, bacteria can initiate degradation of nitroaromatic compounds through dioxygenase-catalyzed reactions, which can lead to the removal of the nitro group as nitrite (B80452) and the formation of catechols. Reductive pathways are also common, where the nitro group is reduced to a nitroso, hydroxylamino, and subsequently an amino group. The resulting aminobenzyl derivative may then be more amenable to further degradation.

Identification and Characterization of Transformation Products

Based on the degradation pathways discussed, a number of transformation products of this compound can be predicted. The identification and characterization of these products would typically involve advanced analytical techniques.

Analytical Methods: The separation and identification of these potential degradation products in environmental samples would likely employ a combination of chromatographic and spectroscopic methods. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful tools for identifying and quantifying such transformation products. Nuclear magnetic resonance (NMR) spectroscopy could be used to elucidate the precise chemical structures of isolated metabolites.

The following table summarizes the probable transformation products and the analytical techniques that could be used for their characterization.

Potential Transformation Product Originating Moiety Formation Pathway Potential Analytical Techniques
4-methyl-3-nitrobenzaldehyde (B1271188)NitrobenzylPhotodegradation, HydrolysisGC-MS, LC-MS
4-methyl-3-nitrosobenzaldehydeNitrobenzylPhotodegradationLC-MS
4-methyl-3-nitrobenzoic acidNitrobenzylOxidation of aldehydeLC-MS, GC-MS (after derivatization)
MorpholineMorpholineCleavage of benzyl-morpholine bondGC-MS, IC
2-(2-aminoethoxy)acetateMorpholineBiodegradation (ring cleavage)LC-MS
GlycolateMorpholineBiodegradation (further metabolism)IC, LC-MS
4-methyl-3-aminobenzylmorpholineNitrobenzylBioreduction of nitro groupLC-MS

Assessment of Environmental Impact of Related Chemical Transformations

The environmental impact of this compound is intrinsically linked to the toxicity and persistence of its transformation products.

Ecotoxicity of Transformation Products: The predicted transformation products exhibit a range of potential environmental effects.

Nitroaromatic Aldehydes and Acids: Compounds such as 4-methyl-3-nitrobenzaldehyde and 4-methyl-3-nitrobenzoic acid are of concern. Nitroaromatic compounds, in general, can be toxic to aquatic life and may exhibit mutagenic properties. Aldehydes can also be reactive and potentially harmful to organisms. acs.org 4-nitrobenzaldehyde (B150856) is classified as harmful to aquatic life with long-lasting effects. cromlab-instruments.es

Morpholine and its Degradation Products: Morpholine itself has a relatively low potential for bioaccumulation. Its primary biodegradation products, 2-(2-aminoethoxy)acetate and glycolate, are generally considered to be of lower toxicity. Glycolate, for instance, is readily biodegradable and has low toxicity to aquatic organisms. asm.org However, at high concentrations, glycolate can have toxic effects on plants by inhibiting metabolic processes. researchgate.net

Nitroso Compounds: The formation of nitroso compounds, such as 4-methyl-3-nitrosobenzaldehyde, through photodegradation is a significant concern, as many N-nitroso compounds are known to be potent carcinogens.

The following table provides a summary of the known environmental impact of key potential transformation products.

Transformation Product Known Environmental Impact
4-methyl-3-nitrobenzaldehydeHarmful to aquatic life with long-lasting effects. cromlab-instruments.es Aromatic aldehydes can be cytotoxic and mutagenic.
4-methyl-3-nitrobenzoic acidCan cause severe injury or death through inhalation, ingestion, or skin contact. acs.org Runoff may be corrosive and toxic, causing environmental contamination. acs.org
MorpholineLow potential for bioaccumulation.
2-(2-aminoethoxy)acetateExpected to be readily biodegradable.
GlycolateReadily biodegradable and of low toxicity to fish and other aquatic organisms. asm.org Can be toxic to plants at high concentrations. researchgate.net
NitrosobenzaldehydesMany nitroso compounds are known carcinogens.

Q & A

Q. Table 1. Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
Nitro SubstitutionMorpholine, K₂CO₃, DMF, 60°C85
ReductionH₂/Pd-C, MeOH, RT90
Final Alkylation4-Methyl-3-nitrobenzyl chloride, THF73

Q. Table 2. Crystallographic Refinement Parameters

ParameterValueReference
Space GroupCc
Resolution (Å)0.84
R-factor0.052
Disorder ManagementSplit occupancy, H-bond analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.